molecular formula C33H51NO5 B4570083 N-{4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl}-3,4,5-triethoxybenzamide

N-{4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl}-3,4,5-triethoxybenzamide

Cat. No.: B4570083
M. Wt: 541.8 g/mol
InChI Key: OEDZLINOSYRXCV-UHFFFAOYSA-N
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Description

N-{4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl}-3,4,5-triethoxybenzamide is a useful research compound. Its molecular formula is C33H51NO5 and its molecular weight is 541.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 541.37672373 g/mol and the complexity rating of the compound is 680. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Natural Sources and Bioactivities

Research has highlighted the bioactivities of compounds structurally related to N-{4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl}-3,4,5-triethoxybenzamide, such as 2,4-Di-tert-butylphenol (2,4-DTBP) and its analogs, which are produced by a wide variety of organisms and exhibit potent toxicity against almost all testing organisms. This suggests potential for investigating the natural occurrence, bioactivity, and applications of similar compounds in pharmaceuticals and pesticides, while also considering their environmental impact and toxicity (Zhao et al., 2020).

Endocrine Disruption and Environmental Fate

Studies on compounds like bisphenol A (BPA) and its analogs, which share some structural similarities with this compound, have shown endocrine-disrupting effects and raised concerns about their environmental fate and potential impact on human health. These studies call for more research into the mechanisms of action, environmental behavior, and health effects of such chemicals to better understand their roles and risks (Haman et al., 2015).

Potential for Biodegradation and Remediation

Research into the biodegradation, sorption, and advanced oxidation processes for compounds like bisphenol S (BPS), a BPA substitute, may offer insights into the environmental management of related compounds. Understanding the mechanisms and efficiency of these processes is crucial for developing strategies to mitigate the impact of such chemicals in water and soil environments (Fang et al., 2020).

Properties

IUPAC Name

N-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H51NO5/c1-10-32(6,7)25-17-18-27(26(23-25)33(8,9)11-2)39-20-16-15-19-34-31(35)24-21-28(36-12-3)30(38-14-5)29(22-24)37-13-4/h17-18,21-23H,10-16,19-20H2,1-9H3,(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDZLINOSYRXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCCCCNC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC)C(C)(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H51NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.